

Definitive Characterization Guide: 7-Bromo-5-nitro-1H-benzimidazole Reference Standards

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Compound of Interest

Compound Name: 7-Bromo-5-nitro-1H-benzimidazole

CAS No.: 206759-50-4

Cat. No.: B1394095

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Executive Summary: The "Tautomer Trap" in Benzimidazole Standards

In the development of kinase inhibitors and antifungal agents, **7-Bromo-5-nitro-1H-benzimidazole** (CAS: 713530-57-5 / 1000339-49-4 derivatives) serves as a critical scaffold.[1] [2] However, its characterization presents a unique analytical challenge: prototropic tautomerism.[2]

Unlike rigid heterocycles, the 1H-benzimidazole core allows the proton on the nitrogen to oscillate rapidly between N1 and N3.[2] Consequently, "7-Bromo-5-nitro" and "4-Bromo-6-nitro" are often chemically identical in solution unless the nitrogen is alkylated.[1][2] A Reference Standard (RS) for this compound must not only establish purity but also rigorously define the regio-isomeric composition and tautomeric equilibrium under specific conditions.[1]

This guide compares the Certified Reference Standard (CRS) workflow against Industrial Grade (IG) alternatives, demonstrating why standard HPLC-UV is insufficient for validation and detailing the advanced qNMR/LC-MS protocols required for regulatory acceptance.[1][2]

Comparative Analysis: Certified Standard vs. Industrial Alternatives

The following table summarizes the performance gap between a Certified Reference Standard characterized by the protocols below and a typical Industrial Grade alternative.

Table 1: Analytical Performance Matrix

Feature	Industrial Grade (IG) Alternative	Certified Reference Standard (CRS)	Impact on Drug Development
Purity Assignment	Area% (HPLC-UV only)	Mass Balance (HPLC + TGA + ROI) & qNMR	IG overestimates purity by ignoring inorganic salts and non-UV active impurities.[1][2]
Isomer Identification	Often undefined; assumes single isomer.[1]	Regiospecific NMR (NOE/HMBC)	IG batches may contain up to 15% of the 4-bromo isomer, leading to off-target synthesis.[1][2]
Tautomeric State	Ignored.	Defined (Solvent-dependent)	Critical for predicting reactivity in N-alkylation reactions.[1][2]
Water Content	High variance (hygroscopic).[1]	Quantified (KF Titration)	IG causes stoichiometry errors in moisture-sensitive coupling reactions.[1]
Trace Metals	Uncontrolled (Fe, Pd residues).[2]	< 10 ppm (ICP-MS)	IG residues can poison catalysts in downstream Suzuki/Buchwald couplings.[1]

Critical Experimental Protocols

To validate a **7-Bromo-5-nitro-1H-benzimidazole** Reference Standard, one must move beyond simple retention times.^{[1][2]} The following protocols constitute the "Gold Standard" characterization workflow.

Protocol A: High-Resolution HPLC-MS for Regioisomer Separation

Rationale: Standard C18 columns often fail to resolve the 4-bromo and 7-bromo regioisomers due to their identical hydrophobicity.^[1] This method uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences.^{[1][2]}

Materials:

- Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 μ m).^{[1][2]}
- Mobile Phase A: 0.1% Formic Acid in Water (pH controlled).^[1]
- Mobile Phase B: Acetonitrile (LC-MS Grade).^[1]
- Detector: Q-TOF MS (ESI+) and UV at 254/280 nm.^[1]

Step-by-Step Methodology:

- Sample Prep: Dissolve 5 mg of standard in 10 mL DMSO. Dilute to 50 μ g/mL with Mobile Phase A.^[1]
- Equilibration: Flow rate 1.0 mL/min at 30°C. Equilibrate for 20 mins.
- Gradient Profile:
 - 0–2 min: 5% B (Isocratic hold)^[2]
 - 2–15 min: 5% → 60% B (Linear ramp)^[2]
 - 15–20 min: 60% → 95% B (Wash)^[2]

- MS Settings: ESI Positive mode. Scan range 100–600 m/z.[1]
 - Target Mass: $[M+H]^+ = 241.95/243.95$ (Br pattern).[2]
- Acceptance Criteria: The main peak (7-Bromo-5-nitro) must be resolved ($R_s > 1$.[1]5) from the 4-Bromo impurity (typically elutes earlier due to steric hindrance of the nitro group).[1]

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is the only primary method that validates the structure and purity simultaneously, independent of UV extinction coefficients.[2]

Materials:

- Instrument: 600 MHz NMR equipped with a cryoprobe.[1]
- Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1]
- Internal Standard (IS): Maleic Acid (TraceCERT®, 99.994%).

Step-by-Step Methodology:

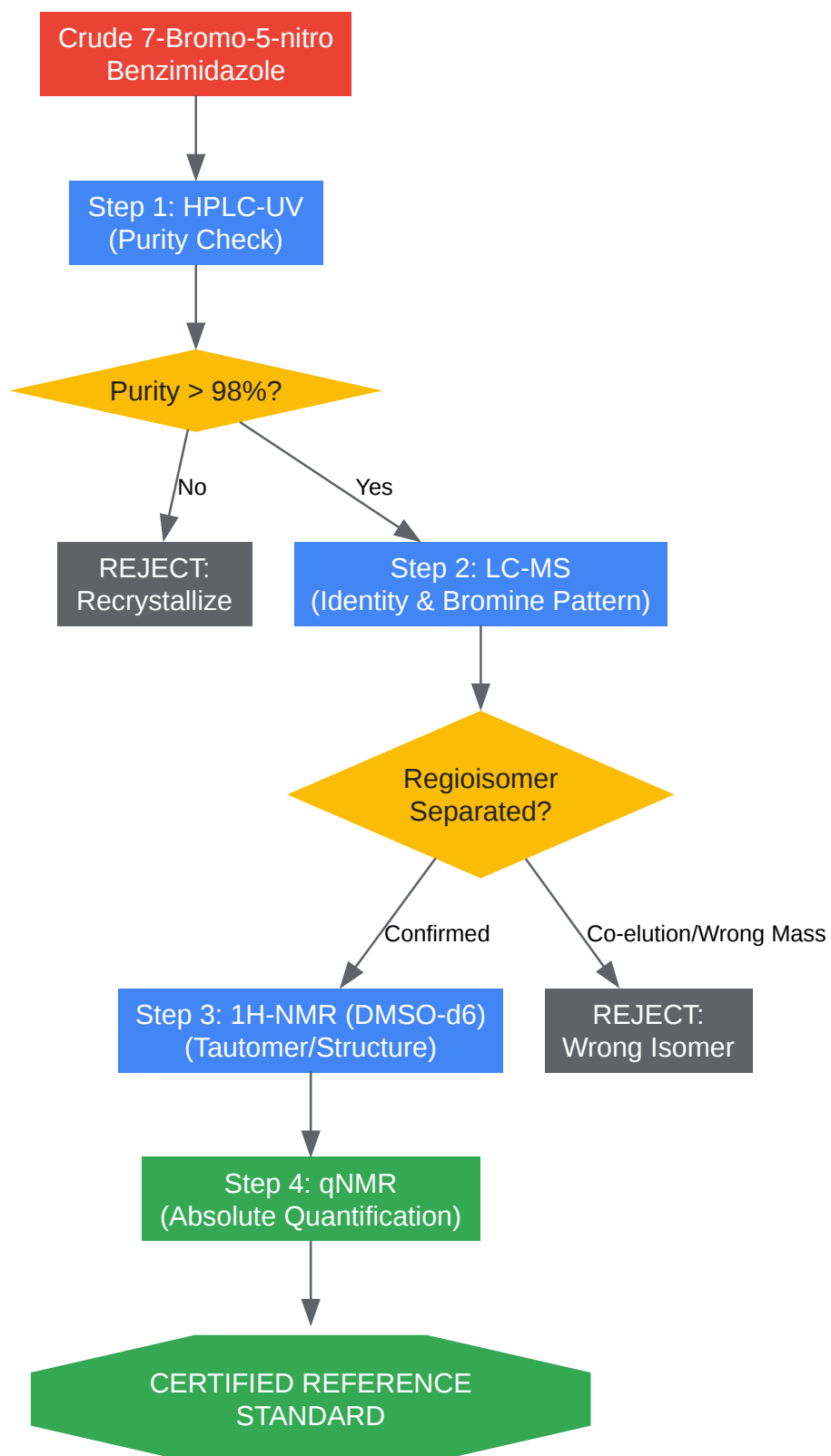
- Weighing: Accurately weigh ~10 mg of the Benzimidazole sample () and ~5 mg of Maleic Acid IS () into the same vial using a microbalance ($d=0.001$ mg).
- Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]
- Acquisition Parameters:
 - Pulse angle: 90° [1]
 - Relaxation delay (D1): 60 seconds (must be $> 5 \times T_1$ of longest proton).[2]
 - Scans: 32.

- Temperature: 298 K.[1]
- Processing: Phase and baseline correction (manual).
- Integration:
 - Integrate the IS singlet at 6.2 ppm (, 2 protons).[2]
 - Integrate the aromatic doublet for H-4 (or H-7 depending on tautomer) at ~8.5 ppm (, 1 proton).[1][2]
- Calculation:
$$\frac{N \times P}{M}$$

(Where N = number of protons, M = Molecular Weight, P = Purity)[2][3]

Visualization: Characterization Decision Logic[2]

The following diagram illustrates the decision matrix for qualifying a batch of **7-Bromo-5-nitro-1H-benzimidazole**.



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Caption: Workflow for validating **7-Bromo-5-nitro-1H-benzimidazole**, prioritizing isomer differentiation prior to quantification.

Scientific Interpretation of Data[2][4][5][6]

The Tautomeric Signature

In DMSO-d₆, the ¹H-NMR spectrum of the Reference Standard typically shows broad signals for the NH proton (~13.5 ppm) due to exchange.[2]

- Key Distinction: If the spectrum shows sharp distinct peaks for both the 5-nitro and 6-nitro tautomers, it indicates the presence of impurities or specific solvation effects locking the tautomer.[1]
- Validation: A true reference standard must report the coalescence temperature (usually > 40°C) where the tautomers average out, confirming the dynamic nature of the 1H-benzimidazole core [1].

Mass Spectrometry Isotope Pattern

For a mono-brominated compound, the MS spectrum must exhibit a 1:1 doublet at M and M+2 (e.g., 241.9 and 243.9 m/z).[2]

- Warning Sign: Deviations from the 1:1 ratio indicate interference or the presence of de-brominated (M-Br) or di-brominated (M+Br) byproducts, which are common in industrial synthesis [2].[1][2]

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